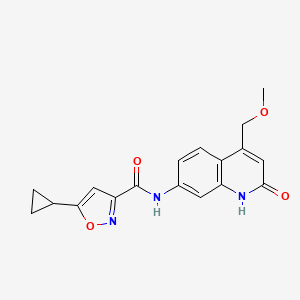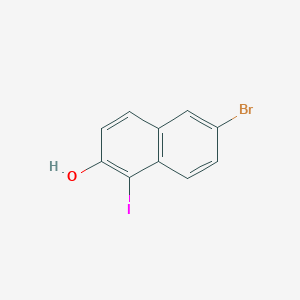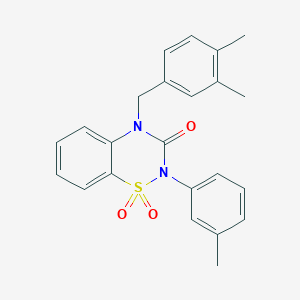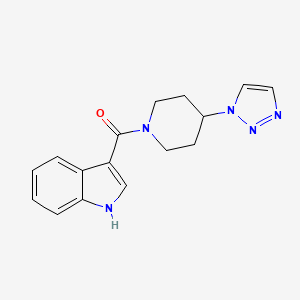
5-cyclopropyl-N-(4-(methoxymethyl)-2-oxo-1,2-dihydroquinolin-7-yl)isoxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-cyclopropyl-N-(4-(methoxymethyl)-2-oxo-1,2-dihydroquinolin-7-yl)isoxazole-3-carboxamide is a useful research compound. Its molecular formula is C18H17N3O4 and its molecular weight is 339.351. The purity is usually 95%.
BenchChem offers high-quality 5-cyclopropyl-N-(4-(methoxymethyl)-2-oxo-1,2-dihydroquinolin-7-yl)isoxazole-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-cyclopropyl-N-(4-(methoxymethyl)-2-oxo-1,2-dihydroquinolin-7-yl)isoxazole-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antimicrobial Study
Research by Patel and Patel (2010) demonstrates the synthesis of fluoroquinolone-based 4-thiazolidinones from a lead molecule derived from quinoline carboxylic acid. These compounds, including variations with cyclopropyl and fluoro groups similar to the core structure , have been screened for antifungal and antibacterial activities, showcasing the potential of structural analogs in antimicrobial applications Patel & Patel, 2010.
Anticancer Activity
Naylor et al. (1997) explored 2-cyclopropylindoloquinones and their analogs as bioreductively activated antitumor agents. Their study indicated that specific structural features, including the cyclopropyl group and aziridinyl substituents, significantly influence the compounds' effectiveness against hypoxic cells in vitro, highlighting the importance of structural modifications for anticancer potency Naylor et al., 1997.
Antibacterial Agents Synthesis
A study by Fujita et al. (1996) on 5-alkoxyimidazoquinolones as potential antibacterial agents emphasizes the synthesis and evaluation of quinolone derivatives with different substituents. The research findings suggest that the introduction of methoxy groups and other specific substituents can significantly impact the antibacterial activity of quinolone-based compounds, pointing to the strategic structural modifications for developing potent antibacterial agents Fujita et al., 1996.
Tubulin-Polymerization Inhibitors
Wang et al. (2014) reported on the optimization of 4-(N-cycloamino)phenylquinazolines as novel tubulin-polymerization inhibitors targeting the colchicine site. This study highlights the modification of the tetrahydroquinoline moiety to produce compounds that effectively inhibit tubulin polymerization, demonstrating the therapeutic potential of structurally related compounds in cancer treatment Wang et al., 2014.
Broad-Spectrum Antibacterial Agent Synthesis
Hashimoto et al. (2007) discussed the practical synthesis and molecular structure of a potent broad-spectrum antibacterial isothiazoloquinolone, utilizing a cyclopropyl group as part of its structure. The compound exhibited efficacy against resistant organisms like MRSA, underscoring the significance of structural design in developing new antibacterial solutions Hashimoto et al., 2007.
properties
IUPAC Name |
5-cyclopropyl-N-[4-(methoxymethyl)-2-oxo-1H-quinolin-7-yl]-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c1-24-9-11-6-17(22)20-14-7-12(4-5-13(11)14)19-18(23)15-8-16(25-21-15)10-2-3-10/h4-8,10H,2-3,9H2,1H3,(H,19,23)(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFHSQEPYYOXUSW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=O)NC2=C1C=CC(=C2)NC(=O)C3=NOC(=C3)C4CC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-cyclopropyl-N-(4-(methoxymethyl)-2-oxo-1,2-dihydroquinolin-7-yl)isoxazole-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2,6-Difluorobenzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2388689.png)
![2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B2388693.png)
![((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B2388695.png)
![4-Chloro-2-({[4-(methylthio)benzyl]amino}methyl)phenol](/img/structure/B2388697.png)


![3-[(3,5-dimethylphenyl)imino]-1-isopropyl-1,3-dihydro-2H-indol-2-one](/img/structure/B2388700.png)
![8-{[benzyl(methyl)amino]methyl}-7-(4-chlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2388701.png)
![1-[4-[2-(4-Methylsulfonylphenyl)morpholine-4-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2388702.png)
![1-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(4-fluorobenzyl)urea](/img/structure/B2388704.png)
![4-Tert-butyl-6-[4-(6-cyclopropylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2388705.png)
![N-(8H-indeno[1,2-d]thiazol-2-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2388706.png)
![N-(4,7-dichlorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2388707.png)